![molecular formula C13H17NO2 B3969931 N-allyl-2-(4-ethylphenoxy)acetamide](/img/structure/B3969931.png)
N-allyl-2-(4-ethylphenoxy)acetamide
Overview
Description
N-allyl-2-(4-ethylphenoxy)acetamide, also known as AEAA, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. AEAA is a member of the phenoxyacetamide family, which has been shown to have anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-allyl-2-(4-ethylphenoxy)acetamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, anti-oxidative, and analgesic effects in various animal models. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-allyl-2-(4-ethylphenoxy)acetamide has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic applications in various fields. However, this compound also has limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-allyl-2-(4-ethylphenoxy)acetamide, including the optimization of its synthesis method to increase the yield and purity of the final product. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields. Finally, the development of this compound derivatives with improved solubility and reduced toxicity may be a promising direction for future research.
Scientific Research Applications
N-allyl-2-(4-ethylphenoxy)acetamide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and pain management. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound has been shown to have anti-inflammatory and anti-oxidative effects, which may be beneficial in the treatment of neurodegenerative diseases. In pain management, this compound has been shown to have analgesic effects in animal models of acute and chronic pain.
properties
IUPAC Name |
2-(4-ethylphenoxy)-N-prop-2-enylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-9-14-13(15)10-16-12-7-5-11(4-2)6-8-12/h3,5-8H,1,4,9-10H2,2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUVSFRYOGWIPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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